2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Description
This compound features a quinazolinone core substituted with a 3-ethyl group at position 3 and a sulfanyl-acetamide moiety at position 2. The acetamide group is further linked to a 4-fluorophenyl ring, contributing to its unique electronic and steric properties. Its molecular formula is C₁₉H₁₇FN₃O₂S, with a molecular weight of 379.42 g/mol. The fluorophenyl group enhances hydrophobicity and may influence target binding via dipole interactions and π-stacking .
Properties
IUPAC Name |
2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-2-22-17(24)14-5-3-4-6-15(14)21-18(22)25-11-16(23)20-13-9-7-12(19)8-10-13/h3-10H,2,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTUJGRBLKYPKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the cyclization of an appropriate o-aminobenzamide derivative with a suitable ethylating agent to form the quinazolinone structure. Subsequent sulfanylation and acetylation steps introduce the sulfanyl and acetamide groups, respectively.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility. Quality control measures, including chromatographic and spectroscopic analyses, are implemented to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed:
Oxidation: Formation of quinazolinone derivatives with increased oxidation states.
Reduction: Production of reduced quinazoline derivatives.
Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential antitumor, antibacterial, and anti-inflammatory properties.
Biology: Studies have explored its effects on cellular processes and signaling pathways.
Industry: Its unique chemical structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular functions. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Modifications to the Acetamide Substituent
N-(4-Fluorobenzyl) Analogs
- Compound 18 (): Replacing the 4-fluorophenyl group with a 4-fluorobenzyl moiety (N-(4-fluorobenzyl)) reduces hCA I inhibitory activity (KI = 2048 nM vs. 548.6 nM for the 4-fluorophenyl analog). The benzyl group introduces steric hindrance, likely disrupting interactions with the enzyme’s active site .
- Triazole Derivatives (): Compounds like 2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide (MIC = 32 µg/mL against E. coli) demonstrate the importance of the triazole ring for antimicrobial activity, though their mechanisms differ from quinazolinone-based analogs .
Halogen-Substituted Phenyl Analogs
Modifications to the Quinazolinone Core
Thioxothiazolidinone Hybrids ():
- Compound 5: Incorporating a thioxothiazolidinone ring (e.g., N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide) results in mild cytotoxic activity (IC₅₀ > 50 µM against K562 and MCF7 cells). The thioxothiazolidinone moiety may reduce potency compared to the unmodified quinazolinone core .
Sulfamoylphenyl Derivatives ():
Activity Data Table
Structure-Activity Relationship (SAR) Insights
Fluorophenyl vs. Benzyl : The 4-fluorophenyl group optimizes enzyme inhibition (e.g., hCA I) by balancing steric and electronic effects, whereas bulkier benzyl groups reduce activity .
Halogen Effects : Fluorine’s small size and electronegativity enhance binding, while chlorine/bromine may improve lipophilicity but risk steric clashes .
Core Modifications: Thioxothiazolidinone hybrids exhibit lower cytotoxicity than quinazolinone derivatives, suggesting the quinazolinone core is critical for targeting cancer cells .
Biological Activity
The compound 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a novel synthetic derivative of quinazoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 264.30 g/mol. The structure includes a quinazoline core substituted with a sulfanyl group and a fluorophenyl acetamide moiety, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds derived from quinazoline exhibit significant antimicrobial properties. For instance, derivatives similar to 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide have shown effectiveness against various bacterial strains. A study demonstrated that related quinazoline derivatives possess antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting potential for treating infections caused by these pathogens .
Antiviral Activity
Quinazoline derivatives have also been investigated for their antiviral properties. Notably, some compounds in this class have demonstrated inhibitory effects against HIV and other viruses. A related study highlighted the antiviral efficacy of certain quinazoline derivatives against HIV, indicating that modifications to the core structure can enhance their activity against viral targets .
Anticancer Potential
The anticancer activity of quinazoline derivatives has been well documented. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival. For example, quinazoline-based compounds have been shown to inhibit the growth of breast cancer cells by targeting the epidermal growth factor receptor (EGFR) .
The biological activity of 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide can be attributed to several mechanisms:
- Enzyme Inhibition : Many quinazoline derivatives act as enzyme inhibitors, particularly targeting kinases and phosphatases involved in signaling pathways critical for cell growth and survival.
- Interaction with DNA : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes in rapidly dividing cells.
- Modulation of Immune Response : Certain derivatives may enhance immune responses by modulating cytokine production or affecting immune cell activation.
Case Studies
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various quinazoline derivatives, including 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide against standard bacterial strains. Results indicated significant inhibition zones comparable to established antibiotics .
- Antiviral Screening : In vitro assays were conducted to assess the antiviral potential against HIV using related quinazoline compounds. The results showed promising IC50 values indicating effective viral inhibition at low concentrations .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide?
Answer:
The synthesis typically involves a multi-step approach:
Quinazolinone Core Formation : Start with cyclization of anthranilic acid derivatives or substituted benzamides under acidic conditions to form the 3,4-dihydroquinazolin-4-one scaffold .
Sulfanyl Group Introduction : React the quinazolinone intermediate with thiolating agents (e.g., Lawesson’s reagent) or via nucleophilic substitution using mercaptoacetic acid derivatives .
Acetamide Coupling : Attach the N-(4-fluorophenyl)acetamide moiety using carbodiimide-mediated coupling (e.g., EDC/HOBt) or via Schotten-Baumann conditions .
Critical Parameters : Optimize reaction temperature (60–80°C) and solvent polarity (DMF or THF) to avoid side reactions like over-oxidation of the sulfanyl group .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
Use a combination of spectroscopic and crystallographic techniques:
- 1H/13C NMR : Verify the presence of the 4-fluorophenyl proton (δ 7.1–7.3 ppm) and the sulfanyl-linked methylene group (δ 3.8–4.2 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹ for quinazolinone and acetamide) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry; compare with published structures of analogous quinazolinone derivatives (e.g., CCDC entries from ) .
Basic: What preliminary biological assays are suitable for evaluating its bioactivity?
Answer:
Initial screening should focus on:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to controls like ciprofloxacin .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), noting IC50 values and selectivity indices relative to non-cancerous cells (e.g., HEK-293) .
Note : Include positive controls and replicate experiments (n ≥ 3) to minimize variability .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
Answer:
- Modular Modifications : Systematically alter substituents (e.g., replace 4-fluorophenyl with other aryl groups, vary ethyl groups on the quinazolinone) and assess impact on bioactivity .
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., DHFR, EGFR) and guide synthetic priorities .
- Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity trends .
Advanced: What computational strategies validate its potential as a kinase inhibitor?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability in binding pockets (e.g., ATP-binding sites of Aurora kinases) .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences (ΔΔG) between analogs to prioritize synthetic targets .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at the sulfanyl group) using tools like Phase or MOE .
Advanced: How can pharmacokinetic properties (e.g., bioavailability) be predicted or improved?
Answer:
- In Silico ADMET : Use SwissADME or ADMETlab to predict LogP (target < 3.5), solubility (>50 µM), and CYP450 inhibition risks .
- Prodrug Strategies : Modify the acetamide group to ester prodrugs for enhanced permeability, followed by enzymatic hydrolysis in vivo .
- Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify degradation via HPLC-MS .
Advanced: How to resolve contradictory bioactivity data across different experimental models?
Answer:
- Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial IC50 values) and apply ANOVA or Tukey’s HSD test to identify outliers .
- Mechanistic Follow-Up : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to confirm target engagement in discrepant models .
- Dose-Response Refinement : Test narrower concentration ranges (e.g., 0.1–10 µM vs. 1–100 µM) to clarify EC50/IC50 curves .
Advanced: What in vitro/in vivo translation challenges are anticipated, and how to address them?
Answer:
- Metabolic Stability : Liver microsome assays (human/rat) to identify vulnerable sites (e.g., sulfanyl oxidation) .
- Toxicity Screening : Zebrafish embryo assays (FET) for acute toxicity (LC50) and teratogenicity .
- Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility (>100 µg/mL) for in vivo dosing .
Advanced: How to design experiments for evaluating synergistic effects with existing therapeutics?
Answer:
- Checkerboard Assays : Combine with FDA-approved drugs (e.g., doxorubicin, fluconazole) and calculate fractional inhibitory concentration (FIC) indices .
- Mechanistic Synergy : Use transcriptomic profiling (e.g., RNA-seq) to identify pathways co-targeted by the compound and partner drugs .
Advanced: What analytical methods characterize degradation pathways under stressed conditions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
